molecular formula C8H5N3O3 B1452594 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1086380-42-8

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1452594
CAS No.: 1086380-42-8
M. Wt: 191.14 g/mol
InChI Key: PALXOOXXTKYVEB-UHFFFAOYSA-N
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Description

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O3. This compound is characterized by the presence of a pyridine ring fused to an oxadiazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in microbial growth and oxidative stress pathways.

Mode of Action

It is suggested that the compound may bind to its targets, leading to changes in their function

Biochemical Pathways

Given its potential antimicrobial and antioxidant activities , it may influence pathways related to microbial growth and oxidative stress

Result of Action

Based on its potential antimicrobial and antioxidant activities , it can be inferred that the compound may inhibit microbial growth and reduce oxidative stress at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the cyclization of O-acylated amidoximes using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.

Scientific Research Applications

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of a pyridine ring and an oxadiazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-2-1-3-9-4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALXOOXXTKYVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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